(2-Iodoethyl)trimethylammonium iodide
Description
Properties
CAS No. |
5110-69-0 |
|---|---|
Molecular Formula |
C5H13I2N |
Molecular Weight |
340.97 g/mol |
IUPAC Name |
2-iodoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C5H13IN.HI/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HUOSDXNNLBQJLM-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCI.[I-] |
Canonical SMILES |
C[N+](C)(C)CCI.[I-] |
Appearance |
Solid powder |
Other CAS No. |
5110-69-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Iodocholine; Iodocolina; Neokathesin; Jodcholin; Sklerocholin; Colidonio; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetylcholine and Analogous Quaternary Ammonium Salts
(2-Iodoethyl)trimethylammonium iodide shares structural similarities with acetylcholine (ACh) and its derivatives, which have been extensively studied for their thermodynamic and biological properties. Key comparisons include:
- Thermodynamic Behavior : Trimethylammonium derivatives exhibit lower osmotic coefficients and enthalpies of dilution compared to triethylammonium analogs, attributed to reduced steric hindrance and stronger ion-dipole interactions .
- Receptor Affinity : The trimethylammonium group in this compound mimics ACh’s cationic head, enabling partial agonist activity at cholinergic receptors, though iodine substitution reduces potency compared to acetylthiocholine derivatives .
Pharmacologically Active Quaternary Ammonium Salts
Ganglion-Blocking Agents :
- Hexamethonium iodide (C₆H₁₂N₂I₂): A bis-quaternary ammonium compound with two trimethylammonium groups separated by a hexamethylene chain. It blocks nicotinic receptors in autonomic ganglia. This compound lacks the bis-quaternary structure, resulting in weaker ganglion-blocking activity .
- Ro 3-0484 (2-methyl-3-thiapentamethylene-1:5-bis(trimethylammonium iodide)): Contains a sulfur atom in the spacer chain, enhancing lipophilicity and potency. Clinical trials suggest it is 2–3× more effective than hexamethonium in small doses .
Curare-Like Compounds :
- Decamethylene-bis(trimethylammonium iodide): Exhibits potent neuromuscular blockade (2× more potent than d-tubocurarine in rabbits). The extended decamethylene chain enables dual binding to nicotinic receptors, a feature absent in mono-quaternary this compound .
Key Research Findings
- Stability : The iodine substituent in this compound confers greater hydrolytic stability compared to acetylthiocholine iodide, which undergoes rapid deacylation in yeast via glutathione coupling .
- Biological Activity: While less potent than bis-quaternary analogs (e.g., hexamethonium), this compound’s mono-quaternary structure allows selective interaction with peripheral muscarinic receptors .
- Thermodynamics : Replacing the trimethylammonium group with triethylammonium increases molar volume by ~45 cm³/mol and reduces aqueous solubility, critical for membrane permeability .
Q & A
Basic Research Question
- ¹H NMR : The trimethylammonium group resonates as a singlet at ~3.3 ppm, while the iodoethyl chain shows distinct splitting patterns for -CH₂-I and -CH₂-N+ moieties. Compare with acetylcholine iodide (δ 3.2 ppm for N⁺(CH₃)₃ and δ 4.1–4.3 ppm for CH₂-OAc) .
- IR Spectroscopy : Key peaks include C-N⁺ stretches (~950 cm⁻¹) and C-I stretches (~500 cm⁻¹), consistent with NIST reference data for tetraalkylammonium iodides .
- Elemental Analysis : Confirm stoichiometry via iodine content (theoretical ~51.8% for C₅H₁₃IN₂⁺I⁻).
What challenges arise in isolating stereoisomers or structural isomers during the synthesis of this compound derivatives?
Advanced Research Question
Isomerization can occur during alkylation or silylation steps. For example, lithiation/silylation of benzylamine derivatives produced a 16:1 ratio of isomers, resolved via fractional recrystallization of the quaternary ammonium salts . Advanced techniques include:
- Dynamic NMR : To study rotational barriers in bulky derivatives.
- Chiral Chromatography : For enantiomeric separation, though this is less common for simple quaternary ammonium salts.
How does the introduction of the iodoethyl group influence the thermal stability and decomposition profile of trimethylammonium iodide compounds?
Advanced Research Question
The iodoethyl group increases molecular weight and polarizability, potentially enhancing thermal stability. Tetraethylammonium iodide derivatives decompose above 300°C , but iodinated alkyl chains may lower melting points due to weaker crystal lattice interactions. Thermogravimetric analysis (TGA) under nitrogen is recommended to study decomposition pathways. For analogous acetylcholine iodide, sensitivity to moisture and light necessitates storage at -20°C in dark, desiccated conditions .
What methodologies are employed to assess the role of this compound in modifying perovskite solar cell efficiency?
Advanced Research Question
While direct studies on this compound are limited, phenyl trimethylammonium iodide (PTAI) has been used to form 2D/3D perovskite heterostructures, reducing surface traps and improving charge transport . Methodologies include:
- Morphological Analysis : SEM/TEM to evaluate perovskite layer uniformity.
- Electrochemical Impedance Spectroscopy (EIS) : To quantify charge recombination rates.
- Photoluminescence (PL) Quenching : Assess hole/electron extraction efficiency.
How should researchers handle and store this compound to prevent degradation?
Basic Research Question
- Storage : Keep in airtight, light-resistant containers at -20°C with desiccants (e.g., silica gel). Avoid prolonged exposure to humidity, as quaternary ammonium salts are hygroscopic .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water .
What are the implications of iodide counterion mobility in optoelectronic applications of quaternary ammonium salts?
Advanced Research Question
Iodide ions in compounds like this compound can participate in ion migration within perovskite lattices, affecting device stability. Techniques to mitigate this include:
- Crosslinking Agents : To immobilize iodide ions.
- Doping Studies : Replace a fraction of iodide with less mobile anions (e.g., PF₆⁻) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
